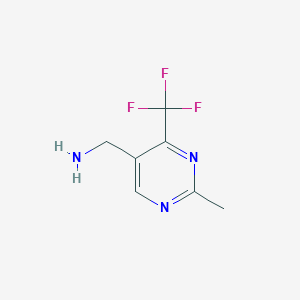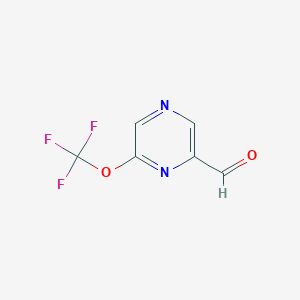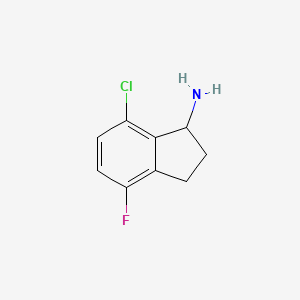
Carbamic acid, (butyldimethylsilyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (butyldimethylsilyl)methyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a butyldimethylsilyl group attached to the methyl ester of carbamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (butyldimethylsilyl)methyl ester typically involves the reaction of carbamic acid derivatives with butyldimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield. For example, the reaction can be carried out in anhydrous tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high purity and yield, with stringent quality control measures in place to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (butyldimethylsilyl)methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Substitution: The butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include carbamic acid derivatives, alcohols, and substituted carbamates, depending on the specific reaction and conditions.
Applications De Recherche Scientifique
Carbamic acid, (butyldimethylsilyl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, (butyldimethylsilyl)methyl ester involves its interaction with molecular targets such as enzymes and proteins. The butyldimethylsilyl group can enhance the compound’s stability and facilitate its binding to specific sites on the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with a methyl group.
Ethyl carbamate: Another ester of carbamic acid with an ethyl group.
Butyl carbamate: An ester of carbamic acid with a butyl group.
Uniqueness
Carbamic acid, (butyldimethylsilyl)methyl ester is unique due to the presence of the butyldimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Numéro CAS |
3124-39-8 |
|---|---|
Formule moléculaire |
C8H19NO2Si |
Poids moléculaire |
189.33 g/mol |
Nom IUPAC |
[butyl(dimethyl)silyl]methyl carbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-4-5-6-12(2,3)7-11-8(9)10/h4-7H2,1-3H3,(H2,9,10) |
Clé InChI |
WIRBZCVTVAQDPB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(C)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)


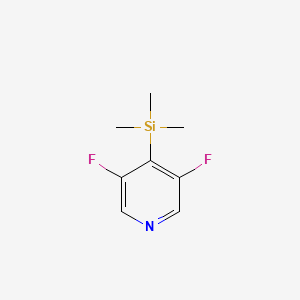
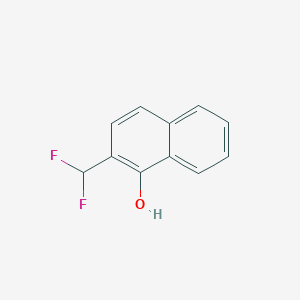


![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
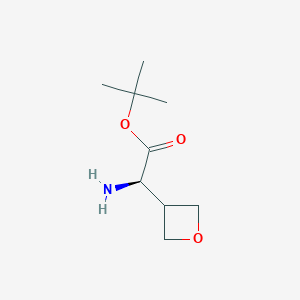
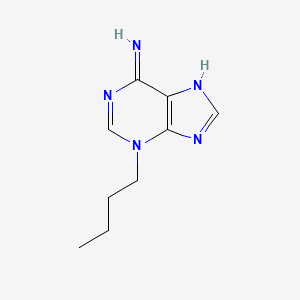
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
